(Z-LL)2 ketone (Z-LL)2 ketone (Z-LL)2 Ketone is a putative inhibitor of signal peptide peptidase; inhibits p-Prl signal peptide processing.
Putative inhibitor of signal peptide peptidase; inhibits p-Prl signal peptide processing (IC50 = 50 nM). Exhibits no effect on signal peptidases or proteasome activity. Reduces HSV-1 replication in vitro and in vivo.
Brand Name: Vulcanchem
CAS No.: 313664-40-3
VCID: VC0005113
InChI: InChI=1S/C43H64N6O9/c1-27(2)19-34(46-40(53)36(21-29(5)6)48-42(55)57-25-31-15-11-9-12-16-31)38(51)44-23-33(50)24-45-39(52)35(20-28(3)4)47-41(54)37(22-30(7)8)49-43(56)58-26-32-17-13-10-14-18-32/h9-18,27-30,34-37H,19-26H2,1-8H3,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56)/t34-,35-,36-,37-/m0/s1
SMILES: CC(C)CC(C(=O)NCC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C43H64N6O9
Molecular Weight: 809.018

(Z-LL)2 ketone

CAS No.: 313664-40-3

Cat. No.: VC0005113

Molecular Formula: C43H64N6O9

Molecular Weight: 809.018

* For research use only. Not for human or veterinary use.

(Z-LL)2 ketone - 313664-40-3

Specification

Description (Z-LL)2 Ketone is a putative inhibitor of signal peptide peptidase; inhibits p-Prl signal peptide processing.
Putative inhibitor of signal peptide peptidase; inhibits p-Prl signal peptide processing (IC50 = 50 nM). Exhibits no effect on signal peptidases or proteasome activity. Reduces HSV-1 replication in vitro and in vivo.
CAS No. 313664-40-3
Molecular Formula C43H64N6O9
Molecular Weight 809.018
IUPAC Name benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[3-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-2-oxopropyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C43H64N6O9/c1-27(2)19-34(46-40(53)36(21-29(5)6)48-42(55)57-25-31-15-11-9-12-16-31)38(51)44-23-33(50)24-45-39(52)35(20-28(3)4)47-41(54)37(22-30(7)8)49-43(56)58-26-32-17-13-10-14-18-32/h9-18,27-30,34-37H,19-26H2,1-8H3,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56)/t34-,35-,36-,37-/m0/s1
Standard InChI Key JTVCWQUNPMKMER-BQYLNSIHSA-N
SMILES CC(C)CC(C(=O)NCC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator